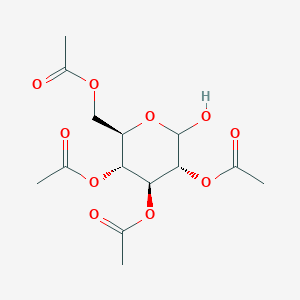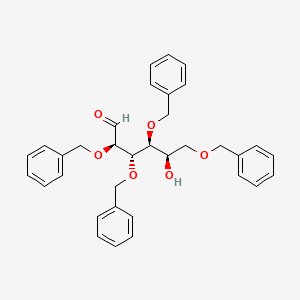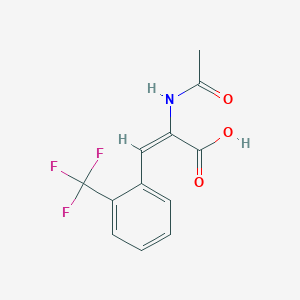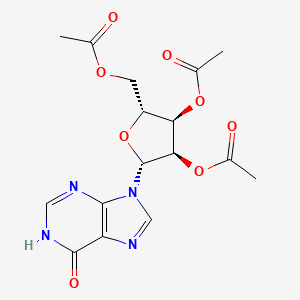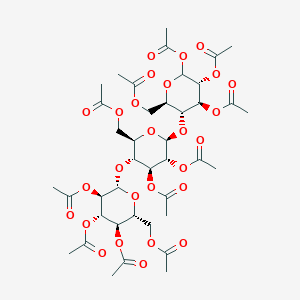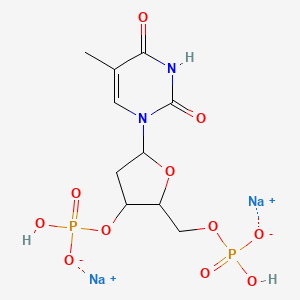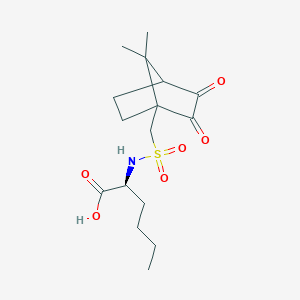
Camphorquinone-10-sulfonylnorleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Camphorquinone-10-sulfonylnorleucine is a derivative of camphorquinone-10-sulfonic acid. This compound is known for its utility in the reversible modification of arginine residues in peptides and proteins. It is particularly useful in biochemical research due to its ability to form stable adducts with the guanidino groups of arginine residues .
准备方法
Camphorquinone-10-sulfonylnorleucine can be synthesized through two primary methods:
From Camphorquinone-10-sulfonic Acid via Sulfonyl Chloride: This method involves the conversion of camphorquinone-10-sulfonic acid to its sulfonyl chloride derivative, which is then reacted with norleucine to form this compound.
Selenous Acid Oxidation: In this method, camphor-10-sulfonylnorleucine is oxidized using selenous acid to yield this compound.
化学反应分析
Camphorquinone-10-sulfonylnorleucine undergoes several types of chemical reactions:
科学研究应用
Camphorquinone-10-sulfonylnorleucine has several applications in scientific research:
Protein Modification: It is used for the specific, reversible modification of arginine residues in peptides and proteins.
Biochemical Analysis: The compound’s ability to form stable adducts with arginine residues makes it a valuable tool for analytical and preparative separation of products in biochemical research.
Polymer Chemistry: This compound can be used to prepare polymers containing arginine-specific ligands, which have applications in various fields of chemistry and materials science.
作用机制
The mechanism of action of camphorquinone-10-sulfonylnorleucine involves the formation of stable adducts with the guanidino groups of arginine residues. These adducts are stable in hydroxylamine solutions at pH 7 but can be cleaved by o-phenylenediamine at pH 8-9. This reversible modification allows for the study of arginine residues in peptides and proteins .
相似化合物的比较
Camphorquinone-10-sulfonylnorleucine is unique in its ability to form stable, reversible adducts with arginine residues. Similar compounds include:
Camphorquinone-10-sulfonic Acid: This compound is also used for the reversible modification of arginine residues but is more suitable for small arginine-containing molecules.
Cyclohexanedione Derivatives: These compounds can also modify arginine residues but are cleaved under different conditions compared to this compound.
This compound stands out due to its stability and specificity in modifying arginine residues in larger polypeptides and proteins .
属性
CAS 编号 |
73413-80-6 |
|---|---|
分子式 |
C16H25NO6S |
分子量 |
359.4 g/mol |
IUPAC 名称 |
2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid |
InChI |
InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21) |
InChI 键 |
UNFUZRFLIVWVRD-UHFFFAOYSA-N |
SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
规范 SMILES |
CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O |
同义词 |
(1S)-N-[[(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-L-norleucine; CQS-NLE-OH; |
产品来源 |
United States |
Q1: How does Camphorquinone-10-sulfonylnorleucine interact with arginine residues and what are the implications of this interaction?
A1: this compound specifically targets the guanidino group of arginine residues. [] This interaction forms a stable adduct, effectively modifying the arginine. This modification is reversible, allowing for temporary manipulation of arginine's properties within a peptide or protein. This reversibility is particularly useful for studying structure-function relationships in proteins where arginine residues play a critical role.
Q2: What are the advantages of using this compound over other arginine-modifying reagents?
A2: this compound offers several advantages:
- Specificity: It exhibits high specificity for arginine residues, minimizing off-target modifications. []
- Reversibility: The adduct formed with the guanidino group can be cleaved under specific conditions, allowing for the regeneration of the native arginine. []
- Analytical Utility: The presence of norleucine in the reagent allows for the quantification of arginine modification in peptides and proteins after hydrolysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



